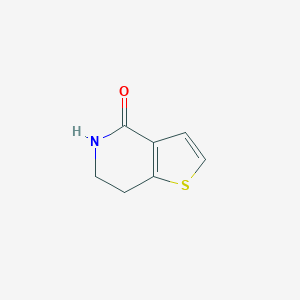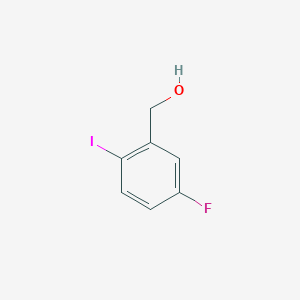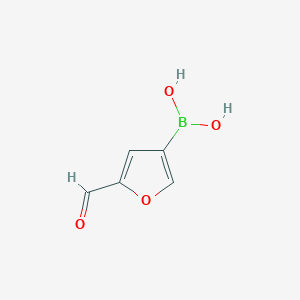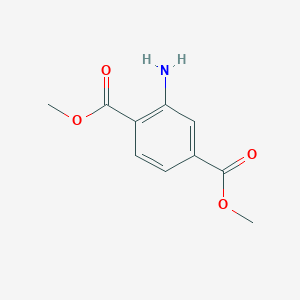![molecular formula C9H10O2 B151883 1-[3-(Hydroxymethyl)phenyl]ethan-1-one CAS No. 125604-06-0](/img/structure/B151883.png)
1-[3-(Hydroxymethyl)phenyl]ethan-1-one
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligand Design for Cross-Coupling Reactions
1,1,1-tris(hydroxymethyl)ethane, a related compound to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one, is identified as an efficient tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. Its utility in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols to yield desired products in good to excellent yields is significant (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Enzymatic Synthesis of Enantiomerically Pure Diols
The use of oxidoreductases for the synthesis of enantiomerically pure diols, including compounds like 1-[3-(hydroxymethyl)phenyl]ethanol, is noteworthy. This process, involving an aldoketo reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, demonstrates the production of these diols with high enantiomeric purity (P. Gennaro et al., 2010).
Novel Ligand Systems for Metal Complexes
The transformation of 1,1,1-tris(hydroxymethyl)ethane, a related compound, into tris(iminophosphorane) scaffolds is another significant application. These scaffolds, bearing cyclopentyl or phenyl groups, are used in synthesizing various transition-metal complexes, indicating the versatility of these ligands (L. Beaufort, Lionel Delaude, & A. Noels, 2007).
Asymmetric Conversion in Organic Synthesis
The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 to produce S-1-phenyl-1,2-ethanediol with high optical purity showcases the potential of microbial biocatalysts in synthesizing chiral building blocks for organic synthesis (Nie Yao, 2003).
Hydroalkoxylation Reactions
Gold(I)-catalyzed intermolecular allene hydroalkoxylation, involving the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, is an efficient process yielding significant products. This method's efficacy for various allenes and alcohols underlines its broad applicability in organic synthesis (Zhibin Zhang & R. Widenhoefer, 2008).
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of 1-aza-3,6-diphosphacycloheptanes from 1,2-bis[(hydroxymethyl)(phenyl)phosphino]ethane reflects the diversity of reactions involving this compound derivatives. This process, yielding stereochemically diverse products, is integral to the synthesis of novel nitrogen-containing heterocycles (T. I. Fesenko et al., 2012).
Prins Bicyclization
The Prins bicyclization of (E)-4-(2-(hydroxymethyl)phenyl)but-3-en-1-ol with aldehydes, leading to the synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives, exemplifies the potential of this compound in complex organic synthesis reactions (B. Reddy et al., 2013).
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBVWZKUQYGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566700 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125604-06-0 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


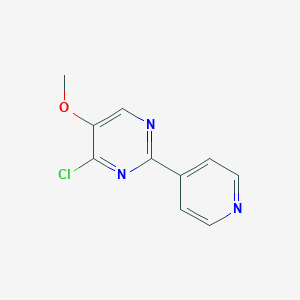
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
